molecular formula C14H18N4O B1669569 CP-810123 CAS No. 439608-12-5

CP-810123

Cat. No.: B1669569
CAS No.: 439608-12-5
M. Wt: 258.32 g/mol
InChI Key: BSNKYWSMUAGMDO-UHFFFAOYSA-N
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Description

CP-810123 is a novel compound that acts as an agonist for the alpha 7 nicotinic acetylcholine receptor. This receptor is implicated in the regulation of cognitive processes such as memory and attention. This compound has shown promise as a therapeutic agent for the treatment of cognitive impairments associated with psychiatric or neurological disorders, including schizophrenia and Alzheimer’s disease .

Preparation Methods

The synthesis of CP-810123 involves several steps, starting with the preparation of the mother liquor. For instance, 2 mg of the compound is dissolved in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

CP-810123 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include dimethyl sulfoxide for dissolution and other solvents for reaction facilitation. The major products formed from these reactions are typically derivatives of the original compound, which retain the core structure but exhibit different functional groups .

Scientific Research Applications

CP-810123 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of alpha 7 nicotinic acetylcholine receptors. In biology and medicine, it is investigated for its potential to treat cognitive impairments associated with psychiatric or neurological disorders. The compound has shown efficacy in preclinical models of cognitive deficits, making it a valuable tool for research in these fields .

Mechanism of Action

The mechanism of action of CP-810123 involves its binding to the alpha 7 nicotinic acetylcholine receptor. This receptor is a ligand-gated cation channel that, when activated by this compound, facilitates the release of neurotransmitters such as glutamate and gamma-aminobutyric acid. This action enhances synaptic transmission and improves cognitive functions such as memory and attention .

Comparison with Similar Compounds

CP-810123 is compared with other alpha 7 nicotinic acetylcholine receptor agonists such as PHA-543613 and PHA-568487. These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and side effect profiles. This compound is noted for its rapid brain penetration, high oral bioavailability, and favorable human ether-a-go-go profiles, making it a unique and promising candidate for further development .

Similar Compounds

  • PHA-543613
  • PHA-568487
  • EVP-6124
  • GTS-21
  • AQW051

These compounds are also being investigated for their potential to treat cognitive deficits associated with psychiatric or neurological disorders .

Properties

CAS No.

439608-12-5

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

2-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C14H18N4O/c1-10-2-3-12-13(15-10)16-14(19-12)18-9-8-17-6-4-11(18)5-7-17/h2-3,11H,4-9H2,1H3

InChI Key

BSNKYWSMUAGMDO-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)OC(=N2)N3CCN4CCC3CC4

Canonical SMILES

CC1=NC2=C(C=C1)OC(=N2)N3CCN4CCC3CC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(5-methyloxazolo(4,5-b)pyridin-2-yl)-1,4-diazabicyclo(3.2.2)nonane
CP 810,123
CP 810123
CP-810,123
CP-810123
CP810,123
CP810123

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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